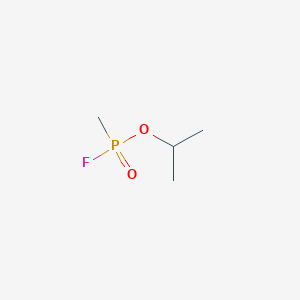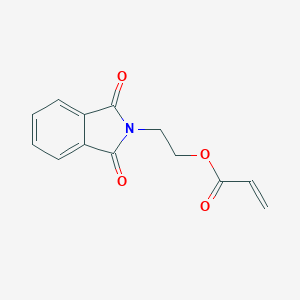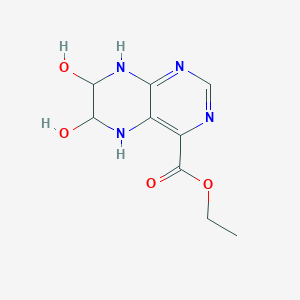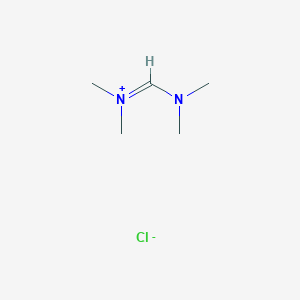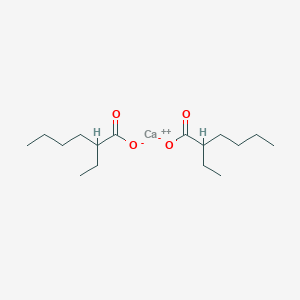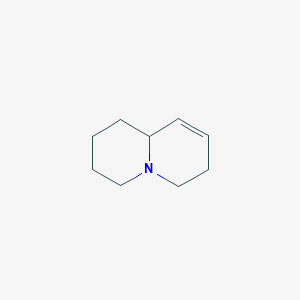
2,3,4,6,7,9a-hexahydro-1H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6,7,9a-hexahydro-1H-quinolizine is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinolizine, characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,9a-hexahydro-1H-quinolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizinium salts using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
2,3,4,6,7,9a-hexahydro-1H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolizine derivatives with varying degrees of oxidation.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Alkylated or acylated quinolizine derivatives.
科学的研究の応用
2,3,4,6,7,9a-hexahydro-1H-quinolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,3,4,6,7,9a-hexahydro-1H-quinolizine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
Quinolizine: The parent compound with a similar bicyclic structure but without the hexahydro modification.
Isoquinoline: Another heterocyclic compound with a similar nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring that shares some structural features.
Uniqueness
2,3,4,6,7,9a-hexahydro-1H-quinolizine is unique due to its specific hexahydro modification, which imparts distinct chemical properties and reactivity. This modification enhances its stability and potential for various applications compared to its parent compound, quinolizine.
特性
CAS番号 |
1004-90-6 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2 |
InChIキー |
QOSLIXYQUYOILJ-UHFFFAOYSA-N |
SMILES |
C1CCN2CCC=CC2C1 |
正規SMILES |
C1CCN2CCC=CC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






